molecular formula C8H11N3S2 B2715534 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate CAS No. 339016-14-7

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate

Cat. No.: B2715534
CAS No.: 339016-14-7
M. Wt: 213.32
InChI Key: QZFYJPFYRDFWFI-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate typically involves the reaction of 2-amino-4-(tert-butyl)-1,3-thiazole with thiocyanate reagents. One common method is the nucleophilic substitution reaction where the amino group of the thiazole reacts with thiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and may require the presence of a catalyst or base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with essential enzymes or cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(tert-butyl)-1,3-thiazole: Lacks the thiocyanate group but shares the thiazole core structure.

    2-Amino-4-(isothiocyanatomethyl)-1,3-thiazole: Contains an isothiocyanate group instead of a thiocyanate group.

    2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl isothiocyanate: Similar structure but with an isothiocyanate group.

Uniqueness

2-Amino-4-(tert-butyl)-1,3-thiazol-5-yl thiocyanate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the thiocyanate group can influence its interactions with biological targets and its overall stability.

Properties

IUPAC Name

(2-amino-4-tert-butyl-1,3-thiazol-5-yl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-8(2,3)5-6(12-4-9)13-7(10)11-5/h1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFYJPFYRDFWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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